molecular formula C12H23NO4 B8478285 tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8478285
M. Wt: 245.32 g/mol
InChI Key: QWOWAOOUMOWGSP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control over reaction conditions, leading to more efficient and sustainable production methods .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives and tert-butyl esters.
  • Similar compounds include tert-butyl 2-(dimethoxymethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(14)13-8-6-7-9(13)10(15-4)16-5/h9-10H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

QWOWAOOUMOWGSP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.